beta-Amyloid (1-11)
Overview
Description
Beta-Amyloid (1-11) is a peptide fragment derived from the larger amyloid precursor protein. This peptide is composed of the first eleven amino acids of the beta-amyloid protein, which is known for its association with Alzheimer’s disease. The accumulation and aggregation of beta-amyloid peptides in the brain are considered key factors in the development of Alzheimer’s disease, leading to the formation of amyloid plaques that disrupt neuronal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-amyloid (1-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of beta-amyloid (1-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Beta-amyloid (1-11) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Beta-amyloid (1-11) is widely used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Investigating the chemical properties and reactivity of amyloid peptides.
Biology: Studying the role of beta-amyloid in cellular processes and its interactions with other biomolecules.
Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease by targeting beta-amyloid peptides.
Industry: Utilizing beta-amyloid peptides in the development of biosensors and other biotechnological applications .
Mechanism of Action
Beta-amyloid (1-11) exerts its effects primarily through its ability to aggregate and form amyloid plaques. These plaques disrupt neuronal function by interfering with synaptic transmission and inducing neuroinflammation. The peptide interacts with various molecular targets, including cell surface receptors and enzymes involved in amyloid precursor protein processing. The aggregation of beta-amyloid peptides is a key event in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Beta-amyloid (1-11) can be compared with other amyloid peptides, such as beta-amyloid (1-42) and beta-amyloid (1-40). While all these peptides are derived from the amyloid precursor protein, they differ in their length and aggregation properties. Beta-amyloid (1-42) is more prone to aggregation and is considered more neurotoxic compared to beta-amyloid (1-40). The shorter beta-amyloid (1-11) fragment is often used in studies to understand the initial stages of amyloid aggregation and its interactions with other molecules .
List of Similar Compounds
- Beta-amyloid (1-42)
- Beta-amyloid (1-40)
- Beta-amyloid (25-35)
- Beta-amyloid (17-24)
These peptides are commonly studied in the context of Alzheimer’s disease and other neurodegenerative disorders .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCCPVJIGFHDN-BVISTOLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H76N16O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747894 | |
Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190436-05-6 | |
Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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